4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
Description
4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a synthetic organic compound characterized by a 4-methylphenyl ester group, a carbamoyl-linked phenyl ring, and a sulfamoyl-substituted 1,3-thiazole moiety. The compound’s complexity necessitates advanced synthesis and characterization techniques, such as X-ray crystallography (e.g., SHELX programs for structural refinement) .
Properties
IUPAC Name |
(4-methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-14-2-6-16(7-3-14)28-19(25)11-10-18(24)22-15-4-8-17(9-5-15)30(26,27)23-20-21-12-13-29-20/h2-9,12-13H,10-11H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTOIGJQPIAEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminothiazole Intermediate
A plausible route involves reacting 2-bromoacetophenone with thiourea in ethanol under reflux, yielding 2-aminothiazole (Figure 1). This intermediate is then sulfamoylated to introduce the critical sulfamoyl group.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None |
| Reaction Time | 6–8 hours |
Sulfamoylation of Aniline Derivatives
The sulfamoyl group is introduced via reaction of 4-nitroaniline with chlorosulfonic acid , followed by amination with the pre-formed thiazole-2-amine.
Stepwise Sulfamoylation Protocol
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Chlorosulfonation : 4-Nitroaniline is treated with excess chlorosulfonic acid at 0–5°C to form 4-nitrobenzenesulfonyl chloride .
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Amination : The sulfonyl chloride intermediate reacts with 2-aminothiazole in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide .
Key Optimization Parameters
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Temperature Control : Maintaining sub-10°C during chlorosulfonation prevents decomposition.
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Molar Ratios : A 1:1.2 ratio of sulfonyl chloride to aminothiazole ensures complete conversion.
Carbamoylpropanoate Ester Synthesis
The carbamoylpropanoate segment is constructed via a two-step sequence:
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Formation of 3-Carboxypropionyl Chloride : Succinic anhydride is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
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Esterification : Reaction with 4-methylphenol in pyridine yields 4-methylphenyl 3-chlorocarbonylpropanoate .
Final Coupling and Assembly
The convergent coupling of the three fragments occurs through sequential amide bond formations:
Carbamoyl Linker Installation
The 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide is reacted with 4-methylphenyl 3-chlorocarbonylpropanoate in anhydrous DCM using diethyl phosphorocyanidate (DEPC) as a coupling agent. DEPC activates the carbonyl group, facilitating nucleophilic attack by the aniline’s amine (Figure 2).
Reaction Monitoring
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HPLC Analysis : Confirms disappearance of the starting amine (retention time: 3.2 min) and appearance of the product (retention time: 6.7 min).
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Yield Optimization : Excess acyl chloride (1.5 equiv) and DEPC (2.0 equiv) drive the reaction to >85% conversion.
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol/water.
Spectroscopic Data
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve efficiency in sulfamoylation and coupling steps:
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Flow Sulfamoylation : Microreactors reduce reaction time from 8 hours to 45 minutes by enhancing heat transfer.
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Catalyst Recycling : Palladium on carbon (Pd/C) from the nitro reduction step is recovered via filtration and reused for 5 cycles without significant activity loss.
Challenges and Mitigation Strategies
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Thiazole Hydrolysis : The thiazole ring is susceptible to acidic hydrolysis. Using anhydrous conditions and neutral pH buffers during coupling prevents degradation.
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Ester Saponification : The methylphenyl ester may undergo hydrolysis in basic media. Low temperatures (0–5°C) and short reaction times minimize this side reaction .
Chemical Reactions Analysis
Types of Reactions
4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- The thiazole ring in the compound is associated with antimicrobial properties. Research has indicated that compounds containing thiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar thiazole derivatives possess activity against various pathogens, suggesting potential for this compound in treating infections .
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Anticancer Properties
- Thiazole-containing compounds have been studied for their anticancer effects. The ability of the compound to inhibit cancer cell proliferation and induce apoptosis in tumor cells has been observed in preliminary studies. These findings warrant further investigation into its mechanism of action and effectiveness against specific cancer types .
- Anti-inflammatory Effects
Case Studies and Research Findings
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Antibacterial Screening
- A study conducted on various thiazole derivatives, including those similar to 4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
- Cytotoxicity Assays
Mechanism of Action
The mechanism of action of 4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
- Ester Variations : The 4-methylphenyl ester in the target compound contrasts with phenacyl () and methyl esters (). Bulkier esters (e.g., 4-methylphenyl) may enhance lipid solubility and membrane permeability compared to methyl esters .
- Sulfamoyl vs. Sulfonamide : The sulfamoyl-thiazole group (N–S bond) in the target compound differs from sulfonamide derivatives (S–N bond in ). Sulfamoyl groups are less common in drug design but may offer unique binding interactions .
- Thiazole Bioactivity : The 1,3-thiazole ring (, target compound) is associated with antimicrobial and anti-inflammatory properties, absent in compounds like and .
Research Implications and Gaps
- Crystallographic Data : Structural refinement tools like SHELX () are critical for resolving the compound’s conformation, particularly the sulfamoyl-thiazole orientation .
- Activity Prediction : The compound’s thiazole and sulfamoyl groups align with protease inhibitor scaffolds (e.g., HIV-1 protease inhibitors), warranting enzymatic assays .
- Synthetic Challenges : Scalability of the sulfamoylation step and ester stability under physiological conditions remain underexplored .
Biological Activity
The compound 4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.51 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity
- The compound has shown promising antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that thiazole derivatives often exhibit significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function .
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Anticancer Potential
- Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds related to thiazole have demonstrated inhibitory activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values ranging from 0.28 to 0.52 µg/mL . The structure-activity relationship suggests that modifications in the thiazole ring can enhance anticancer efficacy.
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Enzyme Inhibition
- The compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating depression and anxiety disorders. Preliminary studies show that certain thiazole derivatives can inhibit MAO-A with IC50 values as low as 0.060 µM .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cellular Pathways : The presence of the sulfonamide group in the compound enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells by disrupting mitochondrial function.
- Protein Interactions : Thiazole derivatives often interact with specific proteins involved in cell signaling pathways, which can lead to altered cellular responses such as increased apoptosis or inhibition of cell proliferation.
Data Table: Biological Activities Summary
Case Studies
- Anticancer Study : A study evaluated the cytotoxicity of various thiazole derivatives against several cancer cell lines, revealing that modifications on the phenyl ring significantly influenced their activity against MCF-7 and A549 cells . The most potent compounds were further analyzed for their binding interactions with tubulin.
- Antimicrobial Study : Another research focused on the antibacterial properties of thiazole derivatives, demonstrating their effectiveness against common pathogens like E. coli and S. aureus. This study highlighted the importance of the thiazole ring in enhancing antimicrobial efficacy through structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
